BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for
Cetyltrimethylammonium Bromide (CTAB) in
Genomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Trimethylcetylammonium p-
Compound Name:
toluenesulfonate

Cat. No.: B092562

A Note on Terminology: The query specified Trimethylcetylammonium p-toluenesulfonate
(CTAT). However, a comprehensive review of genomics literature indicates that
Cetyltrimethylammonium bromide (CTAB) is the predominantly utilized cationic detergent for
nucleic acid extraction. While other salts like Cetyltrimethylammonium tosylate (also
abbreviated as CTAT) exist, their application in standard genomics protocols is not well-
documented. It is highly probable that the intended subject of inquiry was the widely used
CTAB. Therefore, these application notes and protocols will focus on the practical applications
of CTAB in genomics research, a staple technique for DNA and RNA isolation, particularly from
challenging sample types such as plants.

Introduction

Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that has found widespread
application in genomics research for the isolation of high-quality nucleic acids. Its effectiveness
lies in its ability to lyse cells, denature proteins, and precipitate nucleic acids, while also
separating them from polysaccharides and other inhibitors of downstream enzymatic reactions.
This makes CTAB-based methods particularly valuable for DNA and RNA extraction from plant
tissues, which are rich in such contaminants. These notes provide an overview of the
applications, quantitative data, and detailed protocols for using CTAB in a research setting.
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Core Applications in Genomics

The primary application of CTAB in genomics is the extraction of DNA and RNA from various

biological sources.

o Plant Genomics: CTAB is the gold standard for DNA extraction from plant leaves, seeds, and
other tissues. It is highly effective at removing polysaccharides and polyphenols, which can
inhibit PCR and other enzymatic reactions.

o Bacterial and Fungal Genomics: The method is also adapted for isolating nucleic acids from
bacteria and fungi, where the cell wall presents a barrier to lysis.

» Selective DNA Precipitation: CTAB can be used for the selective precipitation of high
molecular weight DNA, leaving smaller fragments and RNA in solution under specific salt
conditions.

Quantitative Data Summary

The efficiency of CTAB-based extraction protocols can be assessed by the yield and purity of
the isolated nucleic acids. The following table summarizes typical quantitative data obtained
from CTAB-based DNA extraction from plant tissues.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Typical Value Method of
Parameter Notes
Range Measurement
Yield is highly
Spectrophotometry dependent on sample
DNAYield 50 - 1500 ng/uL (A260) or Fluorometry  type, quality, and
(e.g., Qubit) starting material
amount.
Aratio of ~1.8 is
generally accepted as
) Spectrophotometry
A260/A280 Ratio 1.8-2.0 "pure" for DNA. Lower
(e.g., NanoDrop) ) o
ratios may indicate
protein contamination.
This ratio is an
indicator of purity from
contaminants like
) Spectrophotometry )
A260/A230 Ratio 20-2.2 polysaccharides and
(e.g., NanoDrop) ]
phenols. Lower ratios
suggest
contamination.
Time can vary based
) ] on the number of
Processing Time 2 - 4 hours -

samples and

incubation times.

Experimental Protocols
Protocol 1: CTAB-based DNA Extraction from Plant Leaf
Tissue

This protocol is a standard method for isolating high-quality genomic DNA from fresh or frozen
plant leaves.

Materials:
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o CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTA pH 8.0, 1.4 M
NacCl)

e 2-Mercaptoethanol
e Chloroform:lsoamyl alcohol (24:1)
 |sopropanol (ice-cold)
e 70% Ethanol (ice-cold)
e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)
e Liquid Nitrogen
e Mortar and pestle
e Microcentrifuge tubes (1.5 mL or 2.0 mL)
o Water bath or heat block
e Microcentrifuge
Procedure:
e Sample Preparation:
o Weigh approximately 100 mg of fresh or frozen leaf tissue.
o Freeze the tissue in liquid nitrogen.
o Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
o Lysis:
o Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

o Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-Mercaptoethanol added to
a final concentration of 0.2% (v/v) just before use.
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o Vortex vigorously to mix.

o Incubate at 65°C for 60 minutes in a water bath or heat block, with occasional mixing.

Purification:

o

Add an equal volume (1 mL) of Chloroform:Isoamyl alcohol (24:1).

[¢]

Mix by inverting the tube for 5-10 minutes to form an emulsion.

[¢]

Centrifuge at 12,000 x g for 10 minutes at room temperature.

[e]

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
Precipitation:

o Add 0.7 volumes (e.g., 700 uL for 1 mL of agueous phase) of ice-cold isopropanol.
o Mix gently by inversion until a DNA precipitate is visible.

o Incubate at -20°C for at least 30 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Washing:

o Carefully decant the supernatant.

o Add 1 mL of ice-cold 70% ethanol to wash the pellet.

o Centrifuge at 12,000 x g for 5 minutes at 4°C.

o Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
Resuspension:

o Resuspend the DNA pellet in 50-100 puL of TE Buffer.

o Incubate at 65°C for 10 minutes to aid dissolution.
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o Store the DNA at -20°C.

Visualizations
Diagram 1: CTAB DNA Extraction Workflow
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Caption: Workflow of CTAB-based genomic DNA extraction from plant tissue.
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Diagram 2: Logical Relationships in CTAB-based
Purification
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Caption: Phase separation logic in CTAB-based nucleic acid purification.

 To cite this document: BenchChem. [Application Notes and Protocols for
Cetyltrimethylammonium Bromide (CTAB) in Genomics Research]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b092562#practical-
applications-of-trimethylcetylammonium-p-toluenesulfonate-in-genomics-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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